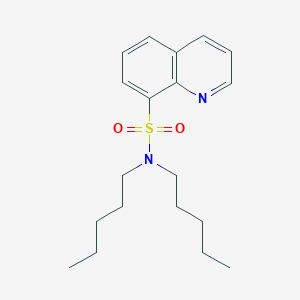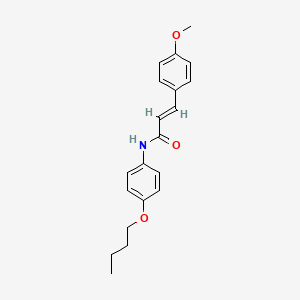
N,N-dipentyl-8-quinolinesulfonamide
Übersicht
Beschreibung
N,N-dipentyl-8-quinolinesulfonamide, also known as DPQS, is a chemical compound that has been widely studied for its potential applications in the field of biomedical research. This compound is a sulfonamide derivative of quinoline, which has been found to possess a range of interesting properties that make it a promising candidate for a variety of different research applications. In
Wirkmechanismus
The mechanism of action of N,N-dipentyl-8-quinolinesulfonamide is not fully understood, but it is thought to involve the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to inhibition of the enzyme activity. The exact binding mode of N,N-dipentyl-8-quinolinesulfonamide varies depending on the target enzyme, and further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects
N,N-dipentyl-8-quinolinesulfonamide has been found to have a range of biochemical and physiological effects in the body. One of the main effects is the inhibition of enzyme activity, as discussed above. In addition, N,N-dipentyl-8-quinolinesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of diseases such as arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dipentyl-8-quinolinesulfonamide for lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying enzyme function and inhibition, particularly in the context of drug discovery. However, there are also some limitations to the use of N,N-dipentyl-8-quinolinesulfonamide in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N,N-dipentyl-8-quinolinesulfonamide. One area of interest is in the development of new N,N-dipentyl-8-quinolinesulfonamide derivatives with improved potency and selectivity for specific enzymes. Another area of interest is in the study of the physiological effects of N,N-dipentyl-8-quinolinesulfonamide in animal models, with the goal of identifying potential therapeutic applications for the compound. Finally, further research is needed to fully elucidate the mechanism of action of N,N-dipentyl-8-quinolinesulfonamide, which may provide insights into the development of new drugs targeting enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
N,N-dipentyl-8-quinolinesulfonamide has been found to have a range of potential applications in scientific research, particularly in the field of biochemistry. One of the main areas of interest is in the study of enzyme inhibition, as N,N-dipentyl-8-quinolinesulfonamide has been found to be a potent inhibitor of several different enzymes. For example, N,N-dipentyl-8-quinolinesulfonamide has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of diseases such as glaucoma and epilepsy.
Eigenschaften
IUPAC Name |
N,N-dipentylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-3-5-7-15-21(16-8-6-4-2)24(22,23)18-13-9-11-17-12-10-14-20-19(17)18/h9-14H,3-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIRPLIBOLFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4647445.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B4647481.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4647492.png)
![N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4647496.png)

![3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride](/img/structure/B4647518.png)
![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)
![4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4647526.png)